![molecular formula C9H17FN2O2 B3094806 tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1260848-87-0](/img/structure/B3094806.png)
tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H17FN2O2 . It is also known by its CAS Number: 1174020-30-4 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid to solid substance .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate” is characterized by the presence of a pyrrolidine ring, a fluorine atom, an amino group, and a tert-butyl ester group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.24 g/mol . It is stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . The physical form of the compound can vary from a solid or viscous liquid to a liquid .Scientific Research Applications
Laboratory Chemicals
“tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate” is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab.
Substance Manufacturing
This compound is used in the manufacture of substances . It could be a precursor or an intermediate in the synthesis of other chemical compounds.
Scientific Research and Development
It is used in scientific research and development . Researchers can use it to study its properties, reactions, and potential applications.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXHFOCKKIWJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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